molecular formula C22H15BrN4O3S B6588123 3-benzyl-1-{[3-(3-bromophenyl)-1,2,4-oxadiazol-5-yl]methyl}-1H,2H,3H,4H-thieno[3,2-d]pyrimidine-2,4-dione CAS No. 1251580-01-4

3-benzyl-1-{[3-(3-bromophenyl)-1,2,4-oxadiazol-5-yl]methyl}-1H,2H,3H,4H-thieno[3,2-d]pyrimidine-2,4-dione

Cat. No.: B6588123
CAS No.: 1251580-01-4
M. Wt: 495.3 g/mol
InChI Key: ZNJGOGCKSGKLNG-UHFFFAOYSA-N
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Description

3-Benzyl-1-{[3-(3-bromophenyl)-1,2,4-oxadiazol-5-yl]methyl}-1H,2H,3H,4H-thieno[3,2-d]pyrimidine-2,4-dione is a synthetic organic compound belonging to the class of thienopyrimidine derivatives. These compounds are known for their diverse pharmacological activities, making them significant in the field of medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound typically involves a multi-step process, starting with the formation of the thienopyrimidine core, followed by the introduction of various substituents. Here's a general outline of the synthetic route:

  • Formation of the Thienopyrimidine Core: : The initial step involves the cyclization of a suitable thienoamide with a pyrimidine precursor under acidic or basic conditions.

  • Introduction of the Benzyl Group: : A benzyl halide can be introduced through a nucleophilic substitution reaction.

  • Formation of the Oxadiazole Ring: : This involves the reaction of a suitable hydrazine with a carboxylic acid derivative, forming the 1,2,4-oxadiazole ring.

  • Substitution with 3-Bromophenyl Group: : The final step includes the substitution reaction to introduce the 3-bromophenyl moiety at the desired position.

Industrial Production Methods

While the exact industrial methods may vary, large-scale production generally follows similar synthetic routes but optimized for yield and cost-effectiveness. Key factors include choosing solvents and catalysts that maximize efficiency and reduce by-products.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : The compound may undergo oxidation under strong oxidative conditions, especially at positions susceptible to electron withdrawal or those with high electron density.

  • Reduction: : Reduction reactions can target the oxadiazole or thienopyrimidine rings, depending on the conditions and reagents used.

  • Substitution: : Both nucleophilic and electrophilic substitution reactions can occur, especially at the aromatic rings.

Common Reagents and Conditions

  • Oxidation: : Strong oxidizing agents such as potassium permanganate (KMnO4) or chromic acid (H2CrO4).

  • Reduction: : Reagents like lithium aluminum hydride (LiAlH4) or hydrogenation catalysts (e.g., Pd/C).

  • Substitution: : Halogenating agents for electrophilic substitution, or strong nucleophiles for nucleophilic substitution.

Major Products

The reaction products largely depend on the reaction conditions. For instance, oxidation can yield quinone derivatives, while reduction may produce fully or partially saturated rings.

Scientific Research Applications

Chemistry

In the realm of chemistry, this compound is used to study the behavior of thienopyrimidine derivatives, exploring their stability, reactivity, and potential for further functionalization.

Biology

The compound's biological applications include studying its interactions with various biomolecules, assessing its potential as a biochemical probe or therapeutic agent.

Medicine

In medicinal chemistry, this compound is researched for its potential as an anti-cancer, anti-inflammatory, or antimicrobial agent. Its diverse pharmacological profile makes it a candidate for drug development.

Industry

Industrially, this compound finds applications in the synthesis of more complex molecules, serving as a building block in the development of new materials or pharmaceuticals.

Mechanism of Action

The mechanism of action of this compound depends on its target:

  • Molecular Targets: : It may interact with enzymes, receptors, or other proteins, affecting their function.

  • Pathways Involved: : By modulating specific biochemical pathways, it can exert its therapeutic effects, such as inhibiting tumor cell growth or reducing inflammation.

Comparison with Similar Compounds

3-Benzyl-1-{[3-(3-bromophenyl)-1,2,4-oxadiazol-5-yl]methyl}-1H,2H,3H,4H-thieno[3,2-d]pyrimidine-2,4-dione stands out due to its unique structure, which combines features of several biologically active moieties.

Similar Compounds

  • Thienopyrimidines: : Known for their diverse biological activities.

  • Oxadiazole Derivatives: : Used in pharmaceuticals for their antimicrobial and anti-inflammatory properties.

  • Bromophenyl Compounds: : Recognized for their potential in medicinal chemistry as bioactive agents.

In sum, the uniqueness of this compound lies in its combined structural elements, which contribute to its broad spectrum of activities and potential applications. Pretty cool, right?

Properties

IUPAC Name

3-benzyl-1-[[3-(3-bromophenyl)-1,2,4-oxadiazol-5-yl]methyl]thieno[3,2-d]pyrimidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H15BrN4O3S/c23-16-8-4-7-15(11-16)20-24-18(30-25-20)13-26-17-9-10-31-19(17)21(28)27(22(26)29)12-14-5-2-1-3-6-14/h1-11H,12-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZNJGOGCKSGKLNG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CN2C(=O)C3=C(C=CS3)N(C2=O)CC4=NC(=NO4)C5=CC(=CC=C5)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H15BrN4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

495.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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